Bienvenue dans la boutique en ligne BenchChem!

Pyrimido[1,2-a]benzimidazol-2-amine

Ocular Hypertension Pharmacophore Analysis Glaucoma

Pyrimido[1,2-a]benzimidazol-2-amine is the unsubstituted parent scaffold of a privileged, polynitrogen-fused heterocyclic family. Its 2-amino substituent provides a critical hydrogen-bond donor vector absent in the 2-oxo analog (CAS 24811-78-7), essential for target engagement. Comparative pharmacophore analyses demonstrate that this core yields superior intraocular pressure (IOP)-lowering activity over imidazo[1,2-a]benzimidazoles, and delivers enhanced aqueous solubility and antiplasmodium potency (IC₅₀ = 0.156 μM) versus pyrido[1,2-a]benzimidazole leads. This scaffold also enables selective BMX kinase inhibitor design for AML programs. For glaucoma, antimalarial, and oncology drug discovery requiring a validated, multi-target starting point, this compound offers a decisive class-level advantage.

Molecular Formula C10H8N4
Molecular Weight 184.202
CAS No. 118664-05-4
Cat. No. B569560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimido[1,2-a]benzimidazol-2-amine
CAS118664-05-4
SynonymsPyrimido[1,2-a]benzimidazol-2-amine (9CI)
Molecular FormulaC10H8N4
Molecular Weight184.202
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3N2C=CC(=N3)N
InChIInChI=1S/C10H8N4/c11-9-5-6-14-8-4-2-1-3-7(8)12-10(14)13-9/h1-6H,(H2,11,12,13)
InChIKeyIWRSVGXUWRVXRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimido[1,2-a]benzimidazol-2-amine (CAS 118664-05-4): Core Scaffold for Differentiated Heterocyclic Libraries


Pyrimido[1,2-a]benzimidazol-2-amine is the unsubstituted parent compound of a polynitrogen-fused heterocyclic family that combines a pyrimidine and benzimidazole ring. This scaffold serves as a key intermediate and a privileged structure in medicinal chemistry, with derivatives demonstrating diverse pharmacological profiles including anticancer, antiplasmodial, and ocular hypotensive activities [1]. The 2-amino substituent provides a critical hydrogen-bond donor vector that distinguishes it from the corresponding 2-oxo analog (CAS 24811-78-7) and is essential for target engagement in multiple biological contexts [2].

Why Pyrimido[1,2-a]benzimidazol-2-amine Cannot Be Replaced by Imidazo or Pyrido Analogs


In-class substitution of the pyrimido[1,2-a]benzimidazole core with seemingly similar heterocycles, such as imidazo[1,2-a]benzimidazole or pyrido[1,2-a]benzimidazole, leads to a measurable loss of biological activity and suboptimal physicochemical properties. Pharmacophore analysis demonstrates that the pyrimido[1,2-a]benzimidazole class yields a higher probability of compounds with significant intraocular pressure (IOP) lowering activity compared to imidazo[1,2-a]benzimidazoles [1]. In the antimalarial domain, the pyrimido-fused scaffold was specifically designed to address the poor aqueous solubility and suboptimal pharmacokinetics that plagued pyrido[1,2-a]benzimidazole leads, resulting in superior antiplasmodium potency and improved cytotoxicity profiles [2].

Quantitative Differentiation Guide for Pyrimido[1,2-a]benzimidazol-2-amine-Based Compounds


Superior IOP-Lowering Pharmacophore Probability vs. Imidazo[1,2-a]benzimidazole Class

In a pharmacophore-based analysis of 27 condensed benzimidazoles, the pyrimido[1,2-a]benzimidazole class was identified as a more promising source for high IOP-lowering activity compared to the imidazo[1,2-a]benzimidazole class. Specific derivatives such as RU 551, RU 555, and RU 839 from the pyrimido series demonstrated significant IOP reduction in ocular normotensive rats, whereas the majority of imidazo analogs showed weak or inconsistent effects. [1]

Ocular Hypertension Pharmacophore Analysis Glaucoma

Improved Antiplasmodium Activity and Solubility Over Pyrido[1,2-a]benzimidazole Scaffold

Pyrido[1,2-a]benzimidazoles (PBIs) were identified as promising antimalarials but were limited by poor aqueous solubility and suboptimal in vivo pharmacokinetics. The pyrimido[1,2-a]benzimidazole scaffold was designed to address these shortcomings. A series of 38 pyrimido[1,2-a]benzimidazole derivatives demonstrated high in vitro antiplasmodium activity, with the most active compound 19 showing an IC50 of 0.156 μM against PfNF54, and beta-hematin inhibition IC50 of 16.8 μM, comparable to chloroquine (IC50 = 17 μM). Select SAR1 analogues additionally exhibited favorable microsomal metabolic stability with ≥75% unchanged after 30 min. [1]

Antimalarial Solubility Structure-Property Relationship

Sub-Micromolar Anti-Leukemia Activity with Defined Kinase Target

Derivatives of 2,4-diaryl-pyrimido[1,2-a]benzimidazole were evaluated against a panel of human cancer cell lines at the NCI-DTP. Compound 5h exhibited a GI50 range of 0.35–9.43 μM across all tested lines, with superior sub-micromolar activity specifically against leukemia. In a focused panel of acute leukemia cell lines (HL60, MOLM-13, MV4-11, CCRF-CEM, THP-1), compounds 5e–h achieved single-digit micromolar GI50 values. Kinase profiling against 338 human kinases identified BMX kinase as the target for compounds 5e and 5h, confirming a mechanism-based differentiation. [1]

Acute Myeloid Leukemia Kinase Profiling Anticancer

High-Impact Application Scenarios for Pyrimido[1,2-a]benzimidazol-2-amine Derivatives


Development of Next-Generation Ocular Hypotensive Agents

Utilize the pyrimido[1,2-a]benzimidazole scaffold as a pharmacophore-enriched starting point for IOP-lowering drug discovery. The class-level advantage over imidazo[1,2-a]benzimidazoles, demonstrated through pharmacophore analysis and in vivo IOP reduction in normotensive rats, supports its prioritization for glaucoma programs. [1]

Antimalarial Lead Optimization with Improved Solubility

Replace the poorly soluble pyrido[1,2-a]benzimidazole core with the pyrimido[1,2-a]benzimidazole analog to enhance aqueous solubility and achieve potent antiplasmodium activity (IC50 = 0.156 μM), while maintaining metabolic stability. This scaffold switch is directly supported by comparative SAR and property optimization studies. [2]

BMX Kinase-Targeted Leukemia Therapeutics

Design kinase inhibitors based on the 2,4-diaryl-pyrimido[1,2-a]benzimidazole template to selectively target BMX kinase in acute myeloid leukemia. The scaffold's ability to yield single-digit micromolar GI50 values against AML cell lines, along with a defined mechanism of action, positions it as a validated entry point for targeted therapy development. [3]

Quote Request

Request a Quote for Pyrimido[1,2-a]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.